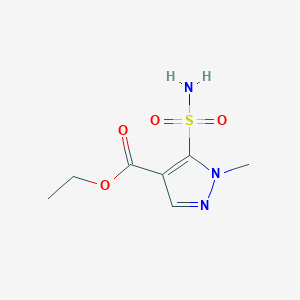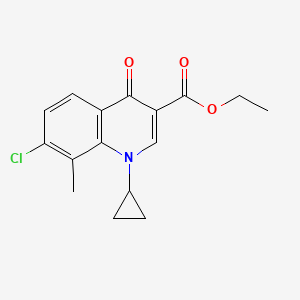
1,3-Diaminopireno
Descripción general
Descripción
1,3-Diaminopyrene is an organic compound with the molecular formula C16H12N2. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains two amino groups attached to the 1 and 3 positions of the pyrene ring.
Aplicaciones Científicas De Investigación
1,3-Diaminopyrene has several scientific research applications:
Analytical Chemistry: Used as a standard in high-performance liquid chromatography (HPLC) for the detection and quantification of polycyclic aromatic hydrocarbons (PAHs) in environmental samples.
Materials Science: Modified reduced graphene oxide composites with 1,3-diaminopyrene have been developed for use in supercapacitors, showing improved performance and stability.
Environmental Science: Studied for its presence and transformation in sooty emissions from diesel and gasoline engines.
Biomedical Research: Investigated for its potential mutagenic and carcinogenic properties, contributing to the understanding of PAH-related health risks.
Mecanismo De Acción
Target of Action
It is known that 1,3-diaminopyrene is a biochemical used in proteomics research Proteomics is the large-scale study of proteins, particularly their structures and functions
Mode of Action
It has been used in the development of a high-performance liquid chromatographic (hplc) method with chemiluminescence (cl) detection . This suggests that 1,3-Diaminopyrene may interact with its targets in a way that produces chemiluminescence, a type of luminescence caused by a chemical reaction resulting in the emission of light.
Biochemical Pathways
Given its use in proteomics research , it can be inferred that 1,3-Diaminopyrene may be involved in pathways related to protein synthesis, modification, or degradation
Pharmacokinetics
It is known that 1,3-diaminopyrene is soluble in water and many polar organic solvents , which suggests that it may have good bioavailability
Result of Action
It has been used in the development of a high-performance liquid chromatographic (hplc) method with chemiluminescence (cl) detection . This suggests that 1,3-Diaminopyrene may cause changes in the chemical properties of its targets that can be detected using this method.
Action Environment
It is known that 1,3-diaminopyrene is a stable compound , suggesting that it may be resistant to degradation in various environmental conditions
Análisis Bioquímico
Biochemical Properties
It is known that 1,3-DAP is used in proteomics research , suggesting that it may interact with proteins and other biomolecules
Cellular Effects
Given its use in proteomics research , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that 1,3-DAP is used in proteomics research , suggesting that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that 1,3-DAP is an intermediate in the synthesis of 1,8-Dinitropyrene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Diaminopyrene can be synthesized through several methods. One common approach involves the reduction of 1,3-dinitropyrene. The reduction process typically uses reagents such as sodium hydrosulfide in a refluxing solution to convert the nitro groups to amino groups . Another method involves the catalytic hydrogenation of 1,3-dinitropyrene using a palladium catalyst under hydrogen gas .
Industrial Production Methods
Industrial production of 1,3-diaminopyrene may involve large-scale reduction processes similar to those used in laboratory synthesis. The choice of method depends on factors such as cost, efficiency, and environmental impact. The use of high-performance liquid chromatography (HPLC) with chemiluminescence detection is also employed to ensure the purity and quality of the produced compound .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diaminopyrene undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted pyrene derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used for oxidation reactions.
Reduction: Sodium hydrosulfide or catalytic hydrogenation with palladium can be used for reduction reactions.
Substitution: Various electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitroso- and nitropyrene derivatives.
Reduction: Different amine derivatives.
Substitution: Substituted pyrene derivatives with various functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- 1,6-Diaminopyrene
- 1,8-Diaminopyrene
- 1-Aminopyrene
Comparison
1,3-Diaminopyrene is unique among its analogs due to the specific positions of the amino groups on the pyrene ringFor example, 1,3-diaminopyrene has been shown to have distinct mutagenic properties compared to its isomers .
Propiedades
IUPAC Name |
pyrene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-13-8-14(18)12-7-5-10-3-1-2-9-4-6-11(13)16(12)15(9)10/h1-8H,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFKFNZIJZWWPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90532860 | |
| Record name | Pyrene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90532860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92821-64-2 | |
| Record name | Pyrene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90532860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Diaminopyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















